molecular formula C17H17N3O B2616763 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941927-11-3

1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2616763
CAS No.: 941927-11-3
M. Wt: 279.343
InChI Key: OIFJSIBKCDDGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 3,5-dimethylphenyl group attached to one nitrogen atom and a 1H-indol-3-yl group on the other. The compound’s structure combines the aromaticity and electron-donating properties of the dimethylphenyl moiety with the heterocyclic indole system, which is known for its role in biological interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-12(2)9-13(8-11)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFJSIBKCDDGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3,5-dimethylaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea can be contextualized by comparing it to related urea derivatives described in the literature. Below is a detailed analysis of its distinctions and similarities with key analogs:

Structural Modifications and Substituent Effects

  • Halogenated Derivatives: Compounds such as 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea (CAS: 443640-13-9) and 1-(3-bromophenyl)-3-(3,5-dimethylphenyl)urea (CAS: 76393-48-1) replace the indole group with halogenated phenyl rings. For instance, halogen atoms (Cl, Br) may enhance metabolic stability but reduce polarity .
  • Trifluoromethyl and Trifluoromethoxy Derivatives :
    Derivatives like 1-(3-(trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea (11e) and 1-(3-(trifluoromethoxy)phenyl)-3-(4-(thiazolyl)phenyl)urea (11h) exhibit increased molecular weight and lipophilicity due to CF₃ and OCF₃ groups. These modifications often improve membrane permeability but may compromise aqueous solubility .

  • This contrasts with the indole group in the target compound, which offers planar aromaticity and hydrogen-bonding capabilities .

Biological Activity

1-(3,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of substituted ureas, characterized by a urea functional group connected to a 3,5-dimethylphenyl moiety and an indole derivative. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The exact molecular pathways and targets require further investigation to fully elucidate its therapeutic potential.

Biological Activities

Several studies have highlighted the diverse biological activities of this compound:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, suggesting its potential role as an anticancer agent. Research indicates that it may affect pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Initial evaluations have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Anticancer Effects

In a study examining the effects of this compound on human cancer cell lines, researchers reported significant reductions in cell viability at varying concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The study proposed that the mechanism might involve disruption of bacterial cell membranes or interference with metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.